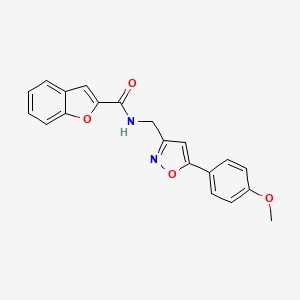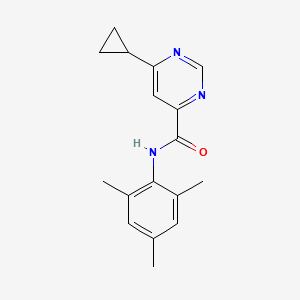
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H16N2O4 and its molecular weight is 348.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting potential targets could be enzymes or proteins essential for microbial growth .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to inhibition of essential processes and resulting in antimicrobial effects .
Biochemical Pathways
Based on its antimicrobial activity, it can be inferred that it may interfere with the synthesis of key components of microbial cells, thereby inhibiting their growth .
Result of Action
Based on its antimicrobial activity, it can be inferred that it may lead to the death of microbial cells by inhibiting essential processes .
生化分析
Biochemical Properties
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions suggest that this compound may have antioxidant properties, potentially reducing oxidative damage in cells . Additionally, the compound has shown binding affinity to certain receptor proteins, indicating its potential role in modulating signal transduction pathways.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. In neuronal cells, the compound has been found to influence cell signaling pathways, particularly those involving neurotransmitter release and synaptic plasticity. This suggests a potential role in neuroprotection and cognitive enhancement. Furthermore, in cancer cell lines, this compound has demonstrated the ability to modulate gene expression related to cell proliferation and apoptosis, indicating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the target. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and altering gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including enhanced antioxidant defense mechanisms and altered metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been found to exert beneficial effects, such as neuroprotection and anti-inflammatory activity. At high doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of the compound, followed by conjugation reactions involving glutathione and glucuronic acid. These metabolic processes result in the formation of various metabolites, which are subsequently excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress. Additionally, post-translational modifications, such as phosphorylation, may influence the targeting of the compound to specific subcellular compartments, further modulating its biological activity .
属性
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-24-16-8-6-13(7-9-16)18-11-15(22-26-18)12-21-20(23)19-10-14-4-2-3-5-17(14)25-19/h2-11H,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPCWYMRXUQOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2621660.png)
![N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE](/img/structure/B2621662.png)
![N-methyl-N-[(3S)-3-piperidyl]acetamide](/img/structure/B2621663.png)
![(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2621664.png)

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(thiophene-2-carbonyl)piperazine](/img/structure/B2621674.png)

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2621678.png)

![6-Tert-butyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2621680.png)

